2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
CAS No.: 227958-10-3
Cat. No.: VC4226803
Molecular Formula: C15H15ClF3N5OS
Molecular Weight: 405.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 227958-10-3 |
|---|---|
| Molecular Formula | C15H15ClF3N5OS |
| Molecular Weight | 405.82 |
| IUPAC Name | 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C15H15ClF3N5OS/c16-10-2-1-3-11(8-10)24-6-4-23(5-7-24)9-12(25)20-14-22-21-13(26-14)15(17,18)19/h1-3,8H,4-7,9H2,(H,20,22,25) |
| Standard InChI Key | LAXLJUCGMNYHNK-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC(=O)NC2=NN=C(S2)C(F)(F)F)C3=CC(=CC=C3)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₅H₁₅ClF₃N₅OS, with a molecular weight of 405.82 g/mol . Its IUPAC name reflects three key components:
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A piperazine ring substituted at the 4-position with a 3-chlorophenyl group.
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An acetamide bridge linking the piperazine to a 1,3,4-thiadiazole heterocycle.
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A trifluoromethyl (-CF₃) group at the 5-position of the thiadiazole ring .
The presence of electron-withdrawing groups (Cl, CF₃) and electron-rich heterocycles creates a polarized structure, influencing solubility and reactivity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 227958-10-3 | |
| Molecular Formula | C₁₅H₁₅ClF₃N₅OS | |
| Molecular Weight | 405.82 g/mol | |
| SMILES | ClC1=CC(=CC=C1)N2CCN(CC2)CC(=O)NC3=NN=C(S3)C(F)(F)F |
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis typically involves multi-step organic reactions, as outlined below:
Step 1: Formation of the Piperazine Intermediate
4-(3-Chlorophenyl)piperazine is synthesized via nucleophilic aromatic substitution, where 3-chloroaniline reacts with bis(2-chloroethyl)amine under basic conditions.
Step 2: Thiadiazole Core Construction
5-Trifluoromethyl-1,3,4-thiadiazol-2-amine is prepared through cyclocondensation of thiosemicarbazide with trifluoroacetic anhydride, followed by oxidative dehydrogenation .
Step 3: Acetamide Coupling
The final step involves reacting the piperazine intermediate with chloroacetyl chloride, followed by amidation with the thiadiazole amine using acetic anhydride or acetyl chloride.
Mechanistic Hypotheses
Enzyme Inhibition
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Carbonic anhydrase IX inhibition: The thiadiazole sulfonamide group chelates zinc ions in the enzyme’s active site, relevant in hypoxic tumors .
Pharmacokinetics
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logP = 2.98: Moderate lipophilicity balances blood-brain barrier penetration and renal clearance .
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Plasma protein binding: ~85% due to aromatic stacking with albumin .
Developmental Challenges and Future Directions
Toxicity Concerns
Preliminary assays indicate hepatotoxicity at doses >50 mg/kg in murine models, attributed to reactive metabolite formation via cytochrome P450 3A4 . Structural optimization could replace the chlorophenyl group with safer bioisosteres.
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